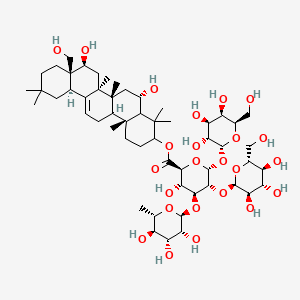
Macrophyllicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrophyllicin is a natural product found in Primula macrophylla with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Determination
Macrophyllicin, a triterpenoid saponin, has been isolated from the methanolic extract of Primula macrophylla. Its structure was identified as 3-O-[alpha-L-rhamnopyranosyl-(1-->2)-beta-D-glucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-beta-D-glucuronopyranosyl]-6 beta,16 alpha,28-trihydroxy-olean-12-ene. This discovery provided insight into the potential biochemical and pharmacological properties of macrophyllicin (Ahmad, Shah, Mohammad, & Baqai, 1993).
Pharmacokinetic and Pharmacogenetic Aspects
Research into the pharmacokinetics and pharmacogenetics of macrophyllicin, especially in relation to its interactions and effects on the body, is crucial. Studies on similar compounds have shown that genetic variability can significantly impact the transport and metabolism of macrolides, potentially affecting their efficacy and safety. Understanding these aspects is essential for developing personalized medical treatments and dosages (Skryabina et al., 2022).
Resistance Mechanisms
The emergence of resistance to macrolides, including macrophyllicin, is a critical area of study. Resistance mechanisms, particularly in pathogens, involve alterations in drug efflux, drug inactivation, or changes in the drug target site. Understanding these mechanisms is crucial for developing new derivatives of macrophyllicin that can overcome resistance and maintain therapeutic effectiveness (Vester & Douthwaite, 2001).
Immunomodulatory and Anti-Inflammatory Properties
Macrolides, including macrophyllicin, exhibit immunomodulatory and anti-inflammatory properties. These effects are particularly relevant in the treatment of chronic pulmonary disorders, cystic fibrosis, asthma, and bronchiectasis. Understanding the molecular mechanisms behind these properties could lead to novel therapeutic applications for macrophyllicin in managing inflammatory diseases (Friedlander & Albert, 2010).
Propiedades
Número CAS |
149474-93-1 |
|---|---|
Nombre del producto |
Macrophyllicin |
Fórmula molecular |
C54H88O24 |
Peso molecular |
1121.274 |
Nombre IUPAC |
[(5S,6aR,6bS,8S,8aS,12aR,14bR)-5,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3S,4S,5R,6R)-3-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C54H88O24/c1-21-30(60)33(63)36(66)45(71-21)75-40-39(69)41(76-48(78-47-38(68)35(65)32(62)26(19-56)73-47)42(40)77-46-37(67)34(64)31(61)25(18-55)72-46)44(70)74-29-11-12-51(6)27-10-9-22-23-15-49(2,3)13-14-54(23,20-57)28(59)17-52(22,7)53(27,8)16-24(58)43(51)50(29,4)5/h9,21,23-43,45-48,55-69H,10-20H2,1-8H3/t21-,23+,24-,25+,26+,27?,28-,29?,30-,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43?,45-,46+,47+,48+,51+,52+,53+,54+/m0/s1 |
Clave InChI |
CDYAORBMMPRWHL-XOJINRSKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC5CCC6(C7CC=C8C9CC(CCC9(C(CC8(C7(CC(C6C5(C)C)O)C)C)O)CO)(C)C)C)O)O)O)O |
Sinónimos |
macrophyllicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



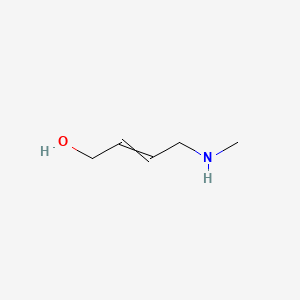
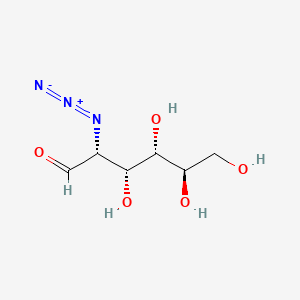
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)
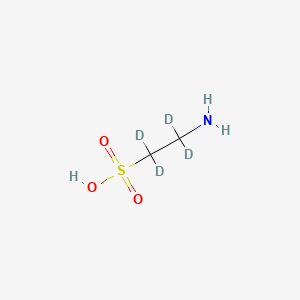
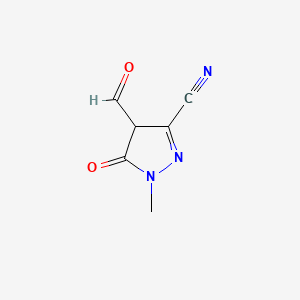
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
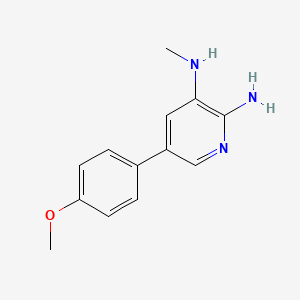
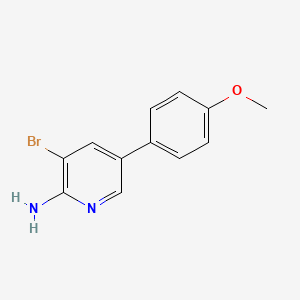
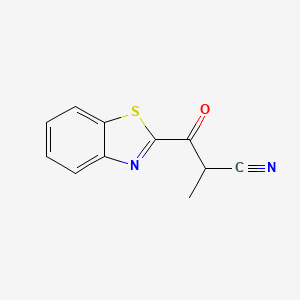
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)